molecular formula C16H13ClN2O3 B14973437 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No.: B14973437
M. Wt: 316.74 g/mol
InChI Key: BSQNRZWMZUILCM-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepines with different functional groups, which can be further utilized in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide involves its interaction with specific molecular targets in the body. It acts as a dopamine D2 receptor antagonist, which helps in modulating neurotransmitter activity in the brain . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its potent activity as a dopamine D2 receptor antagonist. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide

InChI

InChI=1S/C16H13ClN2O3/c1-2-15(20)18-10-4-6-13-11(8-10)16(21)19-12-7-9(17)3-5-14(12)22-13/h3-8H,2H2,1H3,(H,18,20)(H,19,21)

InChI Key

BSQNRZWMZUILCM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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